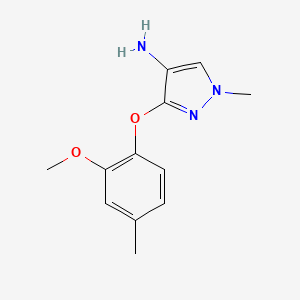

3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(2-Methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 2-methoxy-4-methylphenoxy substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position. This structure combines aromatic ether and heterocyclic moieties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

1429417-43-5 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3O2/c1-8-4-5-10(11(6-8)16-3)17-12-9(13)7-15(2)14-12/h4-7H,13H2,1-3H3 |

InChI Key |

PVFRCHHXYQOBCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NN(C=C2N)C)OC |

Origin of Product |

United States |

Preparation Methods

- These methods yield the compound, which is used as a flavoring agent, in pharmaceuticals, and as an intermediate in organic synthesis.

Hydrogenation of Guaiacol:

Methylation of 4-Methylcatechol:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Properties:

Skin Sensitization Modeling:

Food Safety:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-methyl-1H-pyrazol-4-amine derivatives with varied substituents at the 3-position. Below is a detailed comparison with key analogs:

Structural Analogs and Their Properties

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F in ): Enhance stability and lipophilicity, favoring membrane permeability in drug candidates. Methoxy/Methyl Groups (target compound): Electron-donating groups may increase solubility and modulate electronic properties for specific interactions.

- Synthetic Accessibility: Suzuki coupling and Buchwald-Hartwig amination are common methods for pyrazole-amine derivatives (e.g., synthesis of CDK2 inhibitors in ). The target compound likely requires similar palladium-catalyzed cross-coupling steps, with 2-methoxy-4-methylphenol as a starting material.

Pharmacological Relevance

Pyrazole-4-amine derivatives are prominent in kinase inhibitor development:

- BTK Inhibitors : Li et al. utilized 1-methyl-1H-pyrazol-4-amine in coupling reactions to synthesize BIIB068, a Bruton’s tyrosine kinase inhibitor .

- CDK2 Inhibitors : Regioisomeric pyrazole substitutions (e.g., 1-methyl-1H-pyrazol-4- vs. 5-position) significantly affect inhibitory activity, as seen in compounds 31, 32, and 35 .

- EGFR Inhibitors : Pyrazole amines are coupled with aryl halides to target lung cancer-associated mutations (e.g., EGFR T790M) .

Target Compound Implications: The 2-methoxy-4-methylphenoxy group may enhance selectivity for hydrophobic binding pockets in kinase targets, while the methyl group at the pyrazole 1-position prevents metabolic degradation.

Physicochemical and Commercial Considerations

- Cost and Availability: 1-Methyl-1H-pyrazol-4-amine is expensive (e.g., $99.50/g from Sigma-Aldrich) , but substituent modifications (e.g., phenoxy groups) may reduce reliance on costly intermediates.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.

Biological Activity

3-(2-Methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound features a unique structure that includes a pyrazole ring, a methoxy group, and a methyl group on the phenyl ring, which contribute to its reactivity and biological potential.

The molecular formula of 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is C13H16N4O2, with a molecular weight of approximately 273.73 g/mol. The presence of functional groups such as amines and methoxy groups enhances its reactivity, allowing for various chemical transformations including electrophilic and nucleophilic substitutions.

Antimicrobial and Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory activities. Specifically, 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine has been evaluated for its potential as an anti-inflammatory agent. A study highlighted that similar compounds in the pyrazole class demonstrated superior anti-inflammatory effects compared to standard medications like diclofenac sodium . The mechanism of action is believed to involve modulation of specific molecular targets related to inflammation pathways.

Agrochemical Applications

In agrochemical research, 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine has been assessed for its fungicidal and herbicidal properties. Pyrazole derivatives have shown efficacy against various plant pathogens, making them valuable in developing new agrochemicals. The compound's structural characteristics allow it to interact effectively with biological systems in plants.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the biological activity of 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is influenced by the presence of specific substituents on the phenyl ring. Variations in these substituents can lead to significant changes in the compound's potency and efficacy against inflammation and microbial infections .

Case Studies

The exact mechanism of action for 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine involves binding to specific enzymes or receptors that modulate inflammatory responses or microbial growth. The compound may inhibit key enzymes involved in these pathways, leading to reduced inflammation or pathogen viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.